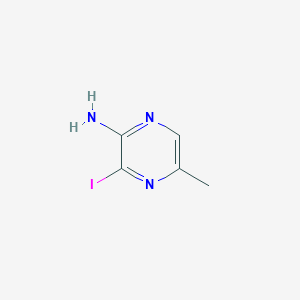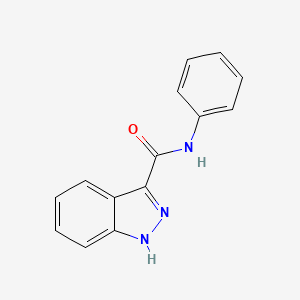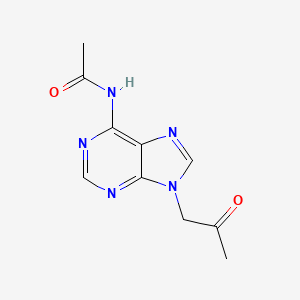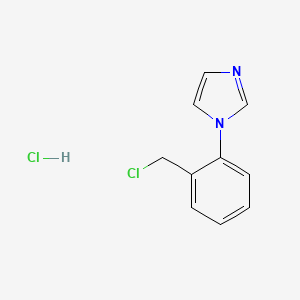
6-(Trifluoromethyl)-1H-indole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethyl)-1H-indole-4-carboxylic acid is a compound that combines the structural features of indole and trifluoromethyl groups. Indole is a heterocyclic aromatic organic compound, while the trifluoromethyl group is known for its strong electron-withdrawing properties. This combination results in a compound with unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF₃SO₂Na) under mild conditions . This method is advantageous due to its simplicity and environmental friendliness.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as the use of trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a catalyst like copper or iron . These methods ensure high yields and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)-1H-indole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C2 and C3 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products: The major products formed from these reactions include trifluoromethyl-substituted indoles, alcohols, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(Trifluoromethyl)-1H-indole-4-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-1H-indole-4-carboxylic acid involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins . The indole moiety can engage in π-π stacking interactions and hydrogen bonding, facilitating its binding to specific enzymes and receptors .
Comparison with Similar Compounds
- 5-(Trifluoromethyl)-1H-indole-4-carboxylic acid
- 7-(Trifluoromethyl)-1H-indole-4-carboxylic acid
- 6-(Trifluoromethyl)-2H-indole-4-carboxylic acid
Comparison: 6-(Trifluoromethyl)-1H-indole-4-carboxylic acid is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its reactivity and interaction with other molecules. Compared to its analogs, this compound exhibits enhanced stability and a distinct electronic profile, making it particularly valuable in applications requiring high precision and specificity .
Properties
Molecular Formula |
C10H6F3NO2 |
|---|---|
Molecular Weight |
229.15 g/mol |
IUPAC Name |
6-(trifluoromethyl)-1H-indole-4-carboxylic acid |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)5-3-7(9(15)16)6-1-2-14-8(6)4-5/h1-4,14H,(H,15,16) |
InChI Key |
LOZDLFMJUPKPDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CC(=CC(=C21)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Acetamido-7H-pyrrolo[2,3-d]pyrimidin-4-yl acetate](/img/structure/B11874870.png)


![(4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B11874881.png)
![2-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11874882.png)




![4-[2-(Trans-4-Ethylcyclohexyl)Ethyl]Cyclohexanone](/img/structure/B11874904.png)
![1,7-Diazaspiro[4.4]nonane, 7-(6-methoxy-3-pyridazinyl)-](/img/structure/B11874908.png)

![8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11874911.png)

